molecular formula C9H9N5O B1331091 3-Amino-5-hydroxy-4-phenylazopyrazole CAS No. 6627-93-6

3-Amino-5-hydroxy-4-phenylazopyrazole

Cat. No.: B1331091
CAS No.: 6627-93-6
M. Wt: 203.2 g/mol
InChI Key: ORRWSNWFDNFTLA-UHFFFAOYSA-N
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Description

3-Amino-5-hydroxy-4-phenylazopyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by its amino, hydroxy, and phenylazo functional groups, exhibits unique chemical properties that make it valuable in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-hydroxy-4-phenylazopyrazole typically involves the reaction of 3-amino-5-hydroxy-1H-pyrazole with phenyl diazonium salts. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-hydroxy-4-phenylazopyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-5-hydroxy-4-phenylazopyrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-hydroxy-1H-pyrazole
  • 4-Phenylazo-1H-pyrazole
  • 3-Amino-4-phenylazo-1H-pyrazole

Uniqueness

3-Amino-5-hydroxy-4-phenylazopyrazole stands out due to the presence of both amino and hydroxy groups, which confer unique reactivity and binding properties. This combination of functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in various applications .

Properties

IUPAC Name

5-amino-4-phenyldiazenyl-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-8-7(9(15)14-13-8)12-11-6-4-2-1-3-5-6/h1-5H,(H4,10,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRWSNWFDNFTLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(NNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90418130
Record name MLS002668007
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URL https://comptox.epa.gov/dashboard/DTXSID90418130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6627-93-6
Record name 5-Amino-1,2-dihydro-4-(2-phenyldiazenyl)-3H-pyrazol-3-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MLS002668007
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Record name MLS002668007
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Record name 5-AMINO-4-PHENYLAZO-3-PYRAZOLOL
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